molecular formula C12H15F3N2O2 B2617623 N,N-Dimethyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)tetrahydrofuran-3-amine CAS No. 2199509-43-6

N,N-Dimethyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)tetrahydrofuran-3-amine

Cat. No.: B2617623
CAS No.: 2199509-43-6
M. Wt: 276.259
InChI Key: YNUVPMRUSIGQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)tetrahydrofuran-3-amine (CAS 2199509-43-6) is a chemical compound with the molecular formula C12H15F3N2O2 and a molecular weight of 276.25 g/mol . This molecule features a tetrahydrofuranamine core substituted with a dimethylamino group and linked via an ether bridge to a 3-(trifluoromethyl)pyridin-2-yl ring system . While specific biological data for this exact molecule is not available in the public domain, its structure incorporates elements common to pharmacologically active agents. The 3-(trifluoromethyl)pyridine moiety is a significant scaffold in medicinal chemistry, found in compounds that are high-affinity antagonists for targets like the TRPV1 (vanilloid) receptor, which is a key player in pain sensation pathways . Furthermore, analogous N-alkyl-N-(pyridin-2-yl) hydroxylamine structures have been explored in diversity-oriented synthesis for their selective antibacterial activity against Gram-positive bacteria, including resistant strains . The integration of a tetrahydrofuran ring, a common heterocycle in pharmaceuticals, contributes to the three-dimensionality and potential for target engagement of this molecule. Researchers may find this compound valuable as a building block for the synthesis of more complex target molecules, or for use in high-throughput screening campaigns to identify new biologically active leads in areas such as neuroscience, infectious disease, and general drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-17(2)9-6-18-7-10(9)19-11-8(12(13,14)15)4-3-5-16-11/h3-5,9-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUVPMRUSIGQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1OC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)tetrahydrofuran-3-amine typically involves multiple steps:

  • Formation of the Pyridine Intermediate: : The initial step involves the introduction of the trifluoromethyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate.

  • Etherification: : The next step involves the formation of the ether linkage. This can be done by reacting the trifluoromethylated pyridine with a tetrahydrofuran derivative under basic conditions, often using sodium hydride as a base and dimethyl sulfoxide as a solvent.

  • Amine Introduction: : The final step involves the introduction of the N,N-dimethylamine group. This can be achieved through reductive amination, where the intermediate is reacted with formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Strong nucleophiles such as organolithium or Grignard reagents can be used under anhydrous conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-Dimethyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)tetrahydrofuran-3-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development. It may exhibit activity against certain biological targets, such as enzymes or receptors, due to its structural features.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties imparted by the trifluoromethyl group and the tetrahydrofuran ring.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)tetrahydrofuran-3-amine is not fully elucidated but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the tetrahydrofuran ring may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share partial structural homology with the target molecule:

4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS 196100-87-5)
  • Structure : Lacks the dimethylamine and trifluoromethyl groups but retains the tetrahydrofuran-oxy-pyridine backbone.
  • Molecular Weight : 180.2 g/mol (C₉H₁₂N₂O₂) .
Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (CAS 1311283-73-4)
  • Structure: Shares the dimethylamine and trifluoromethylpyridine moieties but replaces the tetrahydrofuran-oxy group with a hydrazonomethylphenyl substituent.
  • Molecular Weight : 335.3 g/mol (C₁₇H₁₈F₃N₅) .
N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine (CAS 1713160-41-8)
  • Structure : Replaces the tetrahydrofuran ring with a piperidine core and positions the trifluoromethylpyridinyl group differently.
  • Molecular Weight : 285.3 g/mol (C₁₃H₁₈F₃N₃) .
  • Key Difference : The six-membered piperidine ring may alter steric effects and solubility compared to the five-membered tetrahydrofuran.

Physicochemical and Pharmacological Properties

Property Target Compound (Estimated) 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Molecular Formula C₁₃H₁₆F₃N₃O₂ C₉H₁₂N₂O₂ C₁₇H₁₈F₃N₅
Molecular Weight ~311.3 g/mol 180.2 g/mol 335.3 g/mol
Key Functional Groups Tetrahydrofuran, CF₃, dimethylamine Tetrahydrofuran, pyridin-3-amine CF₃, dimethylamine, hydrazonomethylphenyl
Lipophilicity (LogP) High (due to CF₃) Moderate High
Pharmacological Insights:
  • Trifluoromethyl Group : Enhances binding affinity to hydrophobic pockets in biological targets (e.g., enzymes or receptors) .
  • Tetrahydrofuran Core : Improves metabolic stability compared to linear ethers, as seen in obesity treatments like Taranabant () .

Biological Activity

N,N-Dimethyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)tetrahydrofuran-3-amine, identified by its CAS number 2200106-04-1, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.

Chemical Structure and Properties

The molecular formula for this compound is C12H15F3N2O2C_{12}H_{15}F_3N_2O_2, with a molecular weight of 276.25 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.

PropertyValue
CAS Number2200106-04-1
Molecular FormulaC₁₂H₁₅F₃N₂O₂
Molecular Weight276.25 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, showing selective toxicity towards cancer cells while sparing normal cells by a factor of nearly 20 . The introduction of the trifluoromethyl group has been linked to enhanced interactions with biological targets, which may explain the increased potency observed in these compounds.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Trifluoromethyl-containing compounds have been shown to inhibit various enzymes involved in cancer progression, including matrix metalloproteinases (MMPs). Inhibitory effects on MMP-2 and MMP-9 were noted in related studies, indicating a potential mechanism for reducing metastasis in cancer models .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest an oral bioavailability (F) of approximately 31.8% following administration in animal models, with clearance rates indicating moderate systemic exposure .

In Vivo Efficacy

In a notable study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with a related compound led to significant inhibition of lung metastasis over a 30-day period. The results demonstrated that the compound not only inhibited tumor growth but also showed a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)tetrahydrofuran-3-amine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Coupling Reactions : Utilize palladium-catalyzed amination (e.g., Buchwald-Hartwig coupling) to introduce the pyridinyloxy group. This requires ligands like Xantphos and bases such as sodium tert-butoxide in solvents like dioxane at elevated temperatures (80–100°C) .
  • Nucleophilic Substitution : React 3-(trifluoromethyl)pyridin-2-ol with a tetrahydrofuran-derived amine under Mitsunobu conditions (DIAD, PPh₃) to form the ether linkage. Optimize stoichiometry and solvent (e.g., THF or DMF) to minimize side products .
  • Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexanes) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. 2D experiments (COSY, HSQC) resolve overlapping signals in the tetrahydrofuran ring .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .
  • X-ray Crystallography (if crystals form): Determine absolute configuration and bond angles .

Q. How does the trifluoromethyl group influence the compound’s stability and bioactivity?

  • Role of CF₃ :

  • Metabolic Stability : The electron-withdrawing CF₃ group reduces oxidative metabolism, enhancing half-life in biological systems .
  • Binding Affinity : Fluorine atoms engage in hydrophobic interactions and halogen bonding with target proteins (e.g., adenosine receptors), improving selectivity .
  • Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, aiding membrane permeability .

Advanced Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

  • Computational Strategy :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP with 20% exact exchange) for accurate thermochemistry and ionization potentials. Basis sets like 6-311++G(d,p) capture polarization and dispersion effects .
  • Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., hydrolysis of the ether bond) using transition-state theory .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to predict solubility and pKa shifts in aqueous media .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Analytical Approaches :

  • Dose-Response Curves : Replicate assays (e.g., IC₅₀ for receptor binding) across multiple cell lines (HEK293 vs. CHO) to assess cell-type specificity .
  • Metabolite Screening : Use LC-MS to identify degradation products in vitro that may interfere with activity .
  • Structural Analog Comparison : Benchmark against analogs (e.g., replacing tetrahydrofuran with piperidine) to isolate structural determinants of activity .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

  • Derivatization Methods :

  • Bioisosteric Replacement : Substitute the pyridine ring with pyrimidine or thiazole to modulate π-π stacking. Introduce methyl groups ortho to the amine to reduce off-target interactions .
  • Prodrug Design : Add ester moieties to the tetrahydrofuran oxygen to improve oral bioavailability, with enzymatic cleavage in vivo .
  • QSAR Modeling : Train models on datasets of A₂B adenosine receptor antagonists to prioritize substituents with predicted Ki < 50 nM .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

  • Experimental and Computational Tools :

  • Molecular Docking : Use AutoDock Vina to simulate binding to the A₂B receptor’s hydrophobic pocket. Validate with mutagenesis (e.g., Ala-scanning of key residues) .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) and correlate with in vivo efficacy .
  • Cryo-EM : Resolve ligand-bound structures of membrane proteins (e.g., GPCRs) at <3 Å resolution to guide structure-based design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.